四异氰酸硅烷

概述

描述

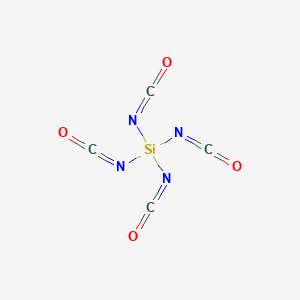

Tetraisocyanatosilane is an organosilicon compound with the chemical formula Si(NCO)₄. It is a colorless to light yellow liquid with a pungent odor. This compound is highly reactive and is used as an intermediate in the synthesis of various organosilicon compounds. It is known for its high vapor pressure and volatility, making it a valuable reagent in organic synthesis .

科学研究应用

Tetraisocyanatosilane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to prepare silanes and other organosilicon compounds.

Industry: Tetraisocyanatosilane is employed in the manufacture of surfactants, adhesives, and coatings.

作用机制

Target of Action

Tetraisocyanatosilane is a type of organosilicon compound . Its primary targets are other chemical compounds with which it can react. In the context of hydrolysis and condensation reactions, its targets include water and other silanes .

Mode of Action

Tetraisocyanatosilane interacts with its targets through chemical reactions. For instance, in the hydrolysis and condensation of tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS) and octaethoxytrisiloxane (OETS) are formed . These compounds are synthesized from diethoxy(diisocyanato)silane, a raw material with controllable functionality .

Biochemical Pathways

The hydrolysis and condensation of tetraisocyanatosilane and related compounds involve complex biochemical pathways. The hydrolysis of TEOS, HEDS, and OETS was analyzed by mass spectroscopy, gel permeation chromatography, and nuclear magnetic resonance . The hydrolysis-condensation product of TEOS was a three-dimensional network-type polysiloxane . The hydrolysis-condensation product of HEDS consisted mainly of four-membered cyclic siloxane . The hydrolysis-condensation product of OETS consisted mainly of various membered cyclic siloxanes .

Result of Action

The result of tetraisocyanatosilane’s action is the formation of new compounds through hydrolysis and condensation reactions. These reactions result in the formation of polysiloxanes, which have a wide range of industrial applications, including the production of silica and silicate glasses .

Action Environment

The action of tetraisocyanatosilane is influenced by environmental factors such as pH, temperature, and the presence of catalysts . These factors can affect the rate of hydrolysis and condensation reactions, thereby influencing the properties of the resulting polysiloxanes .

生化分析

Biochemical Properties

Tetraisocyanatosilane plays a significant role in biochemical reactions due to its reactive isocyanate groups. These groups can interact with various enzymes, proteins, and other biomolecules. For instance, Tetraisocyanatosilane can form covalent bonds with amino groups in proteins, leading to the modification of protein structure and function. This interaction can affect enzyme activity, protein-protein interactions, and other biochemical processes .

Cellular Effects

Tetraisocyanatosilane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Tetraisocyanatosilane can modify signaling proteins, leading to altered signal transduction and changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of Tetraisocyanatosilane involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, Tetraisocyanatosilane can inhibit enzymes involved in metabolic pathways by modifying their active sites. It can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, Tetraisocyanatosilane can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetraisocyanatosilane can change over time. This compound is known to be sensitive to moisture and heat, which can lead to its degradation. Over time, the stability of Tetraisocyanatosilane may decrease, resulting in reduced efficacy in biochemical reactions. Long-term studies have shown that Tetraisocyanatosilane can have lasting effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of Tetraisocyanatosilane vary with different dosages in animal models. At low doses, Tetraisocyanatosilane may have minimal impact on cellular function. At higher doses, it can cause toxic effects, including cell death and tissue damage. Studies have shown that there is a threshold dose above which Tetraisocyanatosilane exhibits significant adverse effects. It is important to carefully control the dosage to avoid toxicity while achieving the desired biochemical effects .

Metabolic Pathways

Tetraisocyanatosilane is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, Tetraisocyanatosilane can inhibit key enzymes in glycolysis, leading to changes in glucose metabolism. It can also affect the tricarboxylic acid cycle by modifying enzymes involved in this pathway. These interactions can result in altered energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, Tetraisocyanatosilane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, Tetraisocyanatosilane can accumulate in specific compartments, such as the cytoplasm or nucleus. This localization can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

Tetraisocyanatosilane exhibits specific subcellular localization patterns. It can be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, Tetraisocyanatosilane may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding, metabolism, and other cellular processes. The subcellular localization of Tetraisocyanatosilane is crucial for its biochemical activity and overall function .

准备方法

Synthetic Routes and Reaction Conditions: Tetraisocyanatosilane is commonly synthesized through a silane alkylation reaction.

Industrial Production Methods: In industrial settings, Tetraisocyanatosilane is produced by the ethoxylation of tetraisocyanatosilane. This process involves the reaction of diethoxy(diisocyanato)silane with chloro(triethoxy)silane, followed by hydrolysis .

化学反应分析

Types of Reactions: Tetraisocyanatosilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. It reacts rapidly with water, alcohols, amines, and other compounds containing active hydrogen .

Common Reagents and Conditions:

Hydrolysis: Tetraisocyanatosilane reacts with water to form silanols and carbon dioxide.

Condensation: It can undergo condensation reactions to form cyclic siloxanes.

Substitution: Tetraisocyanatosilane can react with alcohols and amines to form corresponding alkoxysilanes and aminosilanes.

Major Products: The major products formed from these reactions include silanols, cyclic siloxanes, alkoxysilanes, and aminosilanes .

相似化合物的比较

Tetraethoxysilane (TEOS): Used in the Chemical Vapour Deposition (CVD) of thin silicon dioxide films.

Hexaethoxydisiloxane (HEDS): Synthesized from diethoxy(diisocyanato)silane and used in the preparation of cyclic siloxanes.

Octaethoxytrisiloxane (OETS): Also synthesized from diethoxy(diisocyanato)silane and used in the preparation of various cyclic siloxanes.

Uniqueness: Tetraisocyanatosilane is unique due to its high reactivity and ability to form strong covalent bonds with a variety of compounds. This makes it a versatile reagent in organic synthesis and industrial applications .

生物活性

Tetraisocyanatosilane (Si(NCO)₄) is an organosilicon compound notable for its unique chemical structure and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of tetraisocyanatosilane, focusing on its biochemical properties, mechanisms of action, and implications for research and industry.

Tetraisocyanatosilane is a tetrahedral molecule characterized by four isocyanate groups attached to a silicon atom. It appears as a colorless to light yellow liquid with a pungent odor and is highly reactive, particularly with moisture. The compound's reactivity allows it to participate in various chemical reactions, including hydrolysis, condensation, and substitution reactions.

Target Interactions

Tetraisocyanatosilane interacts with biological molecules primarily through its isocyanate groups. These groups can form covalent bonds with amino groups in proteins, leading to modifications that can alter protein structure and function. This interaction can affect enzyme activity, protein-protein interactions, and other critical biochemical processes.

Biochemical Pathways

The hydrolysis of tetraisocyanatosilane results in the formation of silanols and carbon dioxide. In biological systems, this hydrolysis can influence metabolic pathways by affecting enzyme activities involved in glycolysis and the tricarboxylic acid cycle. For instance, it may inhibit key enzymes, leading to altered glucose metabolism and energy production .

Cellular Effects

Tetraisocyanatosilane has been shown to influence various cellular processes:

- Cell Signaling : It can modify signaling proteins, impacting signal transduction pathways.

- Gene Expression : The compound may interact with transcription factors, altering gene expression patterns.

- Cell Viability : Studies indicate that tetraisocyanatosilane can affect cell viability and metabolic activity depending on dosage levels .

Dosage Effects in Animal Models

Research indicates that the biological effects of tetraisocyanatosilane vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- Moderate to High Doses : Increased toxicity leading to cell death and tissue damage. There exists a threshold dose above which significant adverse effects are observed .

Case Studies

Several studies have investigated the biological activity of tetraisocyanatosilane:

- Enzyme Inhibition Study : A laboratory study showed that tetraisocyanatosilane inhibited specific enzymes involved in metabolic pathways, demonstrating its potential as a biochemical tool for studying enzyme function.

- Cell Culture Experiments : In vitro experiments revealed that exposure to tetraisocyanatosilane altered gene expression profiles in cultured cells, suggesting its role as a modulator of cellular responses .

- Toxicological Assessment : Animal model studies assessed the toxic effects of tetraisocyanatosilane at varying concentrations, highlighting the importance of dosage control in applications involving this compound .

Applications in Research and Industry

Tetraisocyanatosilane's unique properties make it valuable across multiple domains:

- Material Science : Used in the synthesis of silica-based materials such as aerogels and nanocomposites.

- Biomedical Applications : Employed in producing polyurethane foams for medical devices due to its biocompatibility and mechanical properties.

- Chemical Synthesis : Serves as a reagent for synthesizing various organosilicon compounds .

属性

IUPAC Name |

tetraisocyanatosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4O4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVUGWBBCDFNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N[Si](N=C=O)(N=C=O)N=C=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187695 | |

| Record name | Tetraisocyanatosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3410-77-3 | |

| Record name | Tetraisocyanatosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3410-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraisocyanatosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003410773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraisocyanatosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraisocyanatosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Tetraisocyanatosilane in materials science?

A1: Tetraisocyanatosilane (Si(NCO)4) serves as a versatile precursor for depositing silicon-containing thin films, particularly hafnium silicate (Hf1-xSixO2) [, ]. These films are gaining attention as potential high-k gate insulators in microelectronics.

Q2: How does the choice of silicon precursor impact the quality of hafnium silicate films?

A2: Research indicates that utilizing Tetraisocyanatosilane as the silicon source, compared to alternatives like tris(diethylamino)silane ((NEt2)3SiH) or tetraethoxysilane (Si(OEt)4), can influence the residual carbon and nitrogen content within the deposited Hf1-xSixO2 films [].

Q3: Can Tetraisocyanatosilane be used to deposit pure silicon dioxide (SiO2) films?

A3: Yes, focused electron beam induced deposition (FEBID) employing Tetraisocyanatosilane, coupled with a controlled oxygen flux, enables the deposition of pure SiO2 films, free from detectable contamination []. This method holds promise for high-resolution nanofabrication.

Q4: What is the role of oxygen in achieving pure SiO2 deposition using Tetraisocyanatosilane?

A4: A high oxygen to Tetraisocyanatosilane flux ratio ([O2] / [TICS] > 300) during FEBID is crucial []. This abundance of oxygen facilitates the complete oxidation of carbon and nitrogen species, resulting in the formation of pure SiO2.

Q5: Has Tetraisocyanatosilane been explored for electrochemical applications?

A5: Studies have investigated the electrochemical reduction of Tetraisocyanatosilane for potential silicon electrodeposition []. While it can be used to deposit amorphous silicon onto solid electrodes, its application in the electrochemical liquid-liquid-solid (ec-LLS) process for silicon crystal growth requires further investigation.

Q6: Are there alternative synthesis routes for Tetraisocyanatosilane derivatives?

A6: Yes, controlled hydrolysis of triisocyanato(methyl)silane leads to the formation of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane, which can be further reacted with various alcohols to generate alkoxy-substituted isocyanatodimethyldisiloxanes [].

Q7: What spectroscopic techniques are valuable for characterizing Tetraisocyanatosilane?

A7: Vibrational frequencies obtained from techniques like infrared and Raman spectroscopy provide insights into the structure of Tetraisocyanatosilane [, ]. These methods are essential for confirming the identity and purity of the synthesized compound.

Q8: What are the safety considerations associated with handling Tetraisocyanatosilane?

A8: While specific safety data might not be extensively covered in the provided research, it's crucial to handle Tetraisocyanatosilane, like many organosilicon compounds, with caution. It's likely moisture-sensitive and could release toxic fumes upon decomposition. Consulting the material safety data sheet (MSDS) is essential before handling.

Q9: How does the vapor pressure of Tetraisocyanatosilane compare to other precursors used in similar applications?

A9: Vapor pressure data, crucial for CVD processes, has been systematically determined for Tetraisocyanatosilane using a saturated gas technique []. This allows for comparisons with other hafnium and silicon precursors, aiding in the selection of appropriate deposition parameters.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。